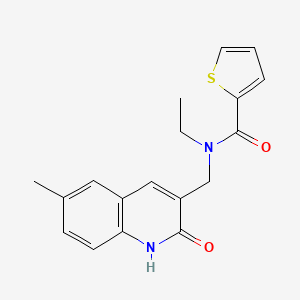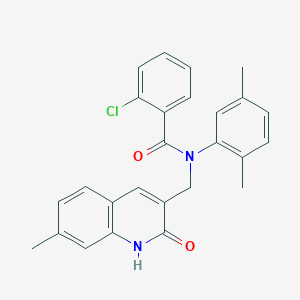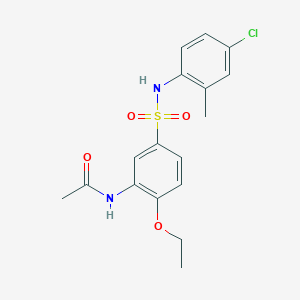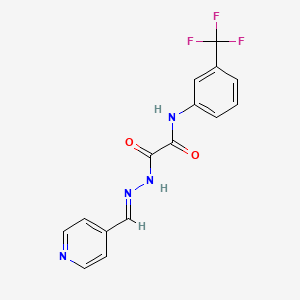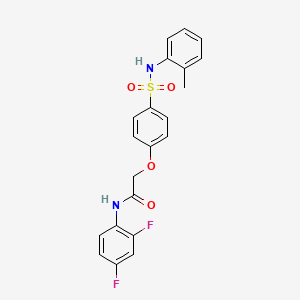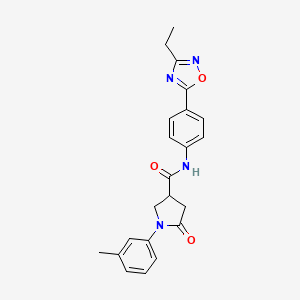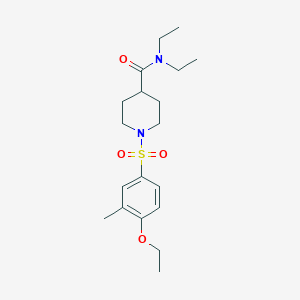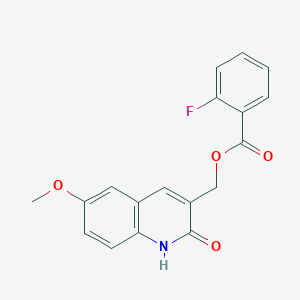
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, also known as PTAA, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTAA is a member of the sulfonamide family and has a molecular weight of 424.54 g/mol.
作用機序
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In bacterial infections, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to inhibit the growth of bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to have various biochemical and physiological effects on the target cells. In cancer cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis by activating various signaling pathways. In bacterial cells, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to form stable complexes with various molecules. However, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide also has some limitations, including its complex synthesis process, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, including the development of new synthetic methods for 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide, the investigation of its potential as a drug candidate for various diseases, the exploration of its potential applications in materials science, and the investigation of its potential as a herbicide and fungicide. Further studies are also needed to fully understand the mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide and its biochemical and physiological effects on the target cells.
合成法
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process that involves the reaction of o-toluidine with phosgene to form N-(o-tolyl)carbamic acid chloride, which is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide. The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In materials science, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been used as a building block for the synthesis of novel polymers and materials with unique properties. In agriculture, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(o-tolyl)acetamide has been investigated as a potential herbicide and fungicide.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)20-19(22)14-25-16-8-10-17(11-9-16)26(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXSDFRFRMYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

